molecular formula C9H4Br2ClN3 B14226810 5,7-Dibromoquinoline-8-diazonium chloride CAS No. 498557-20-3

5,7-Dibromoquinoline-8-diazonium chloride

Cat. No.: B14226810
CAS No.: 498557-20-3
M. Wt: 349.41 g/mol
InChI Key: OGNHQZTWMSFNPF-UHFFFAOYSA-M
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Description

5,7-Dibromoquinoline-8-diazonium chloride is a chemical compound with the molecular formula C9H5Br2N2Cl. It is a diazonium salt derived from quinoline, a heterocyclic aromatic organic compound. The presence of bromine atoms at the 5 and 7 positions of the quinoline ring and the diazonium group at the 8 position make this compound unique and significant in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinoline-8-diazonium chloride typically involves the following steps:

    Bromination of Quinoline: Quinoline is first brominated at the 5 and 7 positions using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step yields 5,7-dibromoquinoline.

    Diazotization: The 5,7-dibromoquinoline is then subjected to diazotization. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt, this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and diazotization processes, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinoline-8-diazonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH) are commonly used.

    Coupling Reactions: Phenols and aromatic amines in the presence of a base such as sodium acetate (NaOAc) are typical reagents.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.

Major Products Formed

    Substitution Reactions: Products include 5,7-dibromoquinoline derivatives with various substituents replacing the diazonium group.

    Coupling Reactions: Azo dyes with vibrant colors.

    Reduction Reactions: 5,7-dibromoquinoline-8-amine.

Scientific Research Applications

5,7-Dibromoquinoline-8-diazonium chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the labeling of biomolecules for detection and imaging purposes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinoline-8-diazonium chloride involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atoms at the 5 and 7 positions also influence the reactivity and stability of the compound, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoquinoline-8-diazonium chloride
  • 7-Bromoquinoline-8-diazonium chloride
  • Quinoline-8-diazonium chloride

Comparison

Compared to its similar compounds, 5,7-Dibromoquinoline-8-diazonium chloride is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it more suitable for specific applications, such as the synthesis of complex organic molecules and dyes, where higher reactivity is required.

Properties

CAS No.

498557-20-3

Molecular Formula

C9H4Br2ClN3

Molecular Weight

349.41 g/mol

IUPAC Name

5,7-dibromoquinoline-8-diazonium;chloride

InChI

InChI=1S/C9H4Br2N3.ClH/c10-6-4-7(11)9(14-12)8-5(6)2-1-3-13-8;/h1-4H;1H/q+1;/p-1

InChI Key

OGNHQZTWMSFNPF-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)[N+]#N)N=C1.[Cl-]

Origin of Product

United States

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